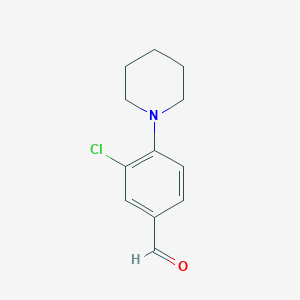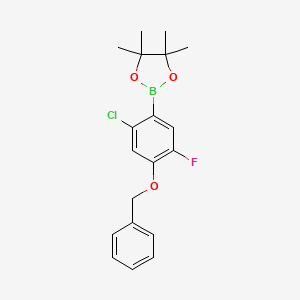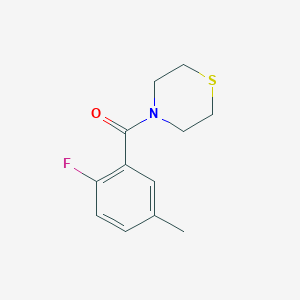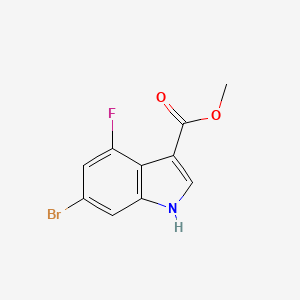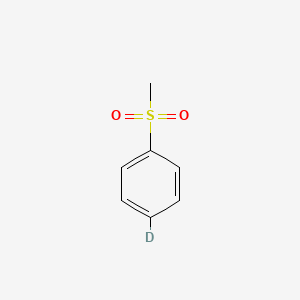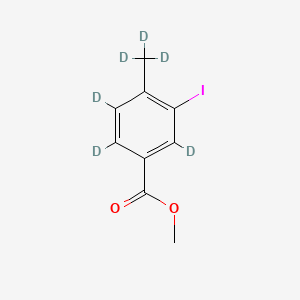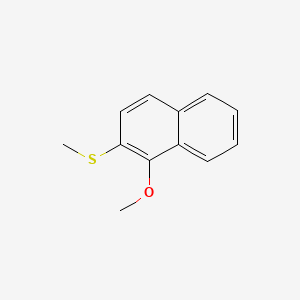
(1-Methoxynaphthalen-2-yl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxynaphthalen-2-yl)(methyl)sulfane is an organic compound with the molecular formula C12H12OS It is a derivative of naphthalene, featuring a methoxy group at the first position and a methylsulfane group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxynaphthalen-2-yl)(methyl)sulfane typically involves the reaction of 1-methoxynaphthalene with a methylsulfane reagent under controlled conditions. One common method includes the use of methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxynaphthalen-2-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Regeneration of the sulfane form
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
(1-Methoxynaphthalen-2-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methoxynaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylsulfane groups can participate in various chemical interactions, influencing its biological activity. For example, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methylsulfane group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxynaphthalen-1-yl)(methyl)sulfane
- (3-Methoxynaphthalen-2-yl)(methyl)sulfane
- (1-Bromonaphthalen-2-yl)(methyl)sulfane
Uniqueness
(1-Methoxynaphthalen-2-yl)(methyl)sulfane is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its isomers, the position of the methoxy and methylsulfane groups can significantly influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H12OS |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
1-methoxy-2-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H12OS/c1-13-12-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3 |
Clé InChI |
KMJWEMLBPWMGRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=CC=CC=C21)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


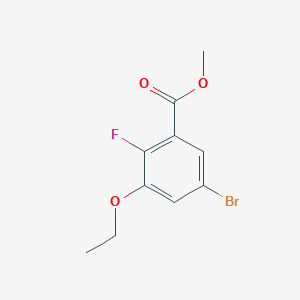
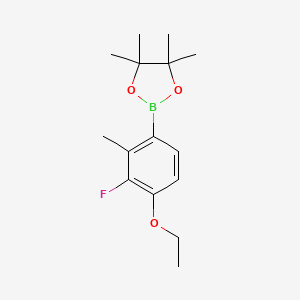
![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
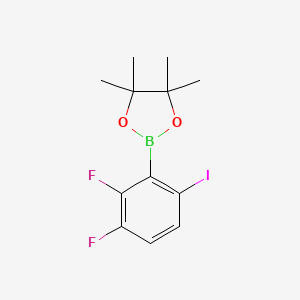
![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
